molecular formula C14H12N2O2S2 B5914494 7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No. B5914494
M. Wt: 304.4 g/mol
InChI Key: JMFGGDHRZTZDEP-UHFFFAOYSA-N
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Description

7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. This compound is a thiazolopyridine derivative and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its toxicity and potential side effects.

Synthesis Methods

7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been synthesized through various methods, including the reaction of 2-mercapto-3-methylpyridine with 2-bromo-1-(2-methylphenyl)ethanone in the presence of a base. Another method involves the reaction of 2-mercapto-3-methylpyridine with 2-chloro-1-(2-methylphenyl)ethanone in the presence of a base. The yield of the compound is typically around 50-70%.

Scientific Research Applications

7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of various cancer cell lines. It has also been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of various bacterial and fungal strains.

properties

IUPAC Name

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-8-4-2-3-5-9(8)7-19-14-16-13-12(20-14)10(17)6-11(18)15-13/h2-6H,7H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFGGDHRZTZDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

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